1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride
Overview
Description
SEP-363856 hydrochloride is a novel psychotropic agent with a unique mechanism of action. Unlike traditional antipsychotic medications that target dopamine D2 receptors, SEP-363856 hydrochloride acts on trace amine-associated receptor 1 and serotonin 5-HT1A receptors. This compound has shown promise in the treatment of schizophrenia and potentially other neuropsychiatric disorders .
Preparation Methods
The synthesis of SEP-363856 hydrochloride involves a series of chemical reactions. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300) and Tween 80, and finally adding double-distilled water (ddH2O) to achieve the desired concentration . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
SEP-363856 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not provided.
Reduction: Reduction reactions can also be performed, but specific reagents and conditions are not mentioned.
Substitution: Substitution reactions involving SEP-363856 hydrochloride are possible, but detailed information on reagents and conditions is lacking.
Common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SEP-363856 hydrochloride has several scientific research applications, particularly in the field of neuropsychiatry. It has demonstrated efficacy in treating schizophrenia by targeting trace amine-associated receptor 1 and serotonin 5-HT1A receptors . The compound has shown positive effects in rodent models assessing endophenotypes of schizophrenia, including phencyclidine-induced hyperactivity, prepulse inhibition, and deficits in social interaction and cognition .
Mechanism of Action
The mechanism of action of SEP-363856 hydrochloride involves agonism at trace amine-associated receptor 1 and serotonin 5-HT1A receptors . These receptors are G-protein-coupled receptors expressed in cortical, limbic, and midbrain monoaminergic regions. By activating these receptors, SEP-363856 hydrochloride modulates dopaminergic, serotonergic, and glutamatergic activity, leading to its antipsychotic effects .
Comparison with Similar Compounds
SEP-363856 hydrochloride is unique compared to traditional antipsychotic medications that primarily target dopamine D2 receptors. Similar compounds include:
Lorazepam: A benzodiazepine used for anxiety and insomnia.
Temazepam: Another benzodiazepine used for insomnia.
Eszopiclone: A non-benzodiazepine hypnotic agent used for insomnia.
These compounds differ from SEP-363856 hydrochloride in their mechanisms of action and therapeutic applications. SEP-363856 hydrochloride’s unique targeting of trace amine-associated receptor 1 and serotonin 5-HT1A receptors sets it apart from these traditional medications.
Properties
IUPAC Name |
1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-10-6-8-9-7(2-4-11-8)3-5-12-9;/h3,5,8,10H,2,4,6H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDQGVVFSHRVTL-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=C(CCO1)C=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1C2=C(CCO1)C=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310422-41-3 | |
Record name | SEP-363856 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310422413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ulotaront Hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8Y2467AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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